N-Pentylformamide (CAS 2591-79-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
N-Pentylformamide (CAS 2591-79-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the landscape of organic synthesis and pharmaceutical development, secondary amides serve as critical structural motifs and versatile synthetic intermediates. N-Pentylformamide (CAS Number: 2591-79-9), also known as N-amylformamide, is a prominent aliphatic secondary amide characterized by a five-carbon alkyl chain attached to a formamide core[1]. As a Senior Application Scientist, I approach the utility of N-pentylformamide not merely as a solvent, but as a highly tunable C1-building block and a precursor for complex multicomponent reactions (MCRs). This whitepaper provides an in-depth analysis of its physicochemical properties, modern green synthesis protocols, and downstream applications in drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of N-pentylformamide is essential for predicting its behavior in complex reaction matrices. The molecule exhibits unique dielectric properties driven by its hydrogen-bonding capabilities. Recent spectroscopic studies correlating structural dynamics with dielectric relaxation reveal that the length of the alkyl chain significantly influences the static dielectric constant ( ϵs ) and the Abraham hydrogen-bond acidity parameter ( A )[2].
Table 1: Core Physicochemical and Computed Properties
| Parameter | Specification | Causality / Significance |
| CAS Registry Number | 2591-79-9 | Unique identifier for regulatory and procurement tracking[1]. |
| IUPAC Name | N-pentylformamide | Standardized chemical nomenclature[3]. |
| Molecular Formula | C 6 H 13 NO | Defines the atomic composition[1]. |
| Molecular Weight | 115.17 g/mol | Critical for stoichiometric calculations in synthesis[1]. |
| SMILES | O=CNCCCCC | Enables computational modeling and cheminformatics[1]. |
| XLogP3-AA | 1.3 | Indicates moderate lipophilicity, useful for phase-transfer predictions[3]. |
| Topological Polar Surface Area | 29.1 Ų | Suggests good membrane permeability in downstream drug derivatives[3]. |
| Static Dielectric Constant ( ϵs ) | ~2.37 | Low polarity compared to primary formamides; affects solvent selection[2]. |
| H-bond Acidity (Abraham A ) | 0.32 | Quantifies the molecule's ability to act as a hydrogen bond donor[2]. |
Synthetic Methodologies: Upstream Pathways
The synthesis of N-pentylformamide relies on the formylation of its primary amine precursor, n-pentylamine. The evolution of this synthesis highlights a transition from traditional, harsh conditions to modern, atom-economical green chemistry.
Traditional Boric Acid-Catalyzed Formylation
Historically, the formylation of n-pentylamine was achieved using neat formamide as both the solvent and the formyl donor, catalyzed by boric acid (H 3 BO 3 )[4]. The causality behind using boric acid lies in its ability to act as a mild Lewis acid, activating the carbonyl carbon of formamide toward nucleophilic attack by the primary amine, followed by the expulsion of ammonia gas. While effective, this method often requires high temperatures and excess formamide.
Advanced Green Synthesis: Cobalt-Catalyzed CO 2 /H 2 Formylation
A modern, highly efficient approach utilizes captured greenhouse gases (CO 2 ) and hydrogen gas (H 2 ) over a Cobalt catalyst. This method is highly valued in pharmaceutical development for its sustainability and avoidance of toxic carbon monoxide (CO) or corrosive formic acid.
Protocol 1: Ethanol-Mediated N-Formylation of n-Pentylamine
Self-Validating Design: This protocol incorporates an internal standard prior to workup to ensure accurate yield quantification without isolation bias.
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Reactor Preparation: In a high-pressure stainless-steel autoclave, combine 1.0 mmol of n-pentylamine, 5 mol% Co(ClO 4 ) 2 ·6H 2 O (catalyst), 5 mol% PP3 ligand, and 1.5 mmol K 2 CO 3 (base).
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Solvent Addition: Add 3.0 mL of anhydrous ethanol. Causality: Ethanol acts not only as a solvent to homogenize the reaction mixture but also facilitates hydrogen transfer and stabilizes the transition state during CO 2 insertion.
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Pressurization: Purge the reactor three times with CO 2 to remove atmospheric oxygen. Pressurize the vessel with 3 MPa of CO 2 and subsequently 3 MPa of H 2 . Causality: High pressure drives the thermodynamic equilibrium of the gas-liquid phase reaction toward the formation of the formamide.
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Reaction Execution: Seal the autoclave, heat to 140 °C, and stir continuously for 24 hours.
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In-Situ Yield Validation: Cool the reactor to room temperature and carefully depressurize. Add a known quantity of dodecane as an internal standard. Analyze an aliquot via Gas Chromatography (GC) to validate the conversion rate.
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Purification: Purify the crude mixture via silica gel column chromatography using a CH 2 Cl 2 /CH 3 OH (50:1) eluent system to isolate N-pentylformamide as a light yellow liquid.
Caption: Workflow for the Cobalt-catalyzed formylation of n-pentylamine using CO2 and H2.
Downstream Applications: Isocyanide Generation for Drug Discovery
In drug development, N-pentylformamide is primarily utilized as a direct upstream precursor for the synthesis of 1-Pentyl Isocyanide (CAS 18971-59-0)[5]. Isocyanides are indispensable C1 building blocks for multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR) and the Passerini reaction, which rapidly generate peptidomimetics and diverse chemical libraries.
Protocol 2: Dehydration of N-Pentylformamide to 1-Pentyl Isocyanide
Safety Note: Isocyanides possess highly pungent odors. All operations must be conducted in a high-performance fume hood.
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Setup: Dissolve 10 mmol of N-pentylformamide in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.
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Base Addition: Add 30 mmol (3.0 eq) of anhydrous triethylamine (Et 3 N). Causality: Et 3 N serves as an acid scavenger. It neutralizes the HCl generated during the dehydration step, preventing the acid-catalyzed hydrolysis of the newly formed, highly sensitive isocyanide back to the formamide.
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Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 12 mmol (1.2 eq) of Phosphorus oxychloride (POCl 3 ) over 15 minutes. Causality: POCl 3 acts as a potent dehydrating agent. The low temperature is critical to control the exothermic nature of the reaction and suppress the polymerization of the isocyanide product.
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Quenching & Extraction: Stir for 2 hours at room temperature. Quench the reaction by slowly pouring it into an ice-cold saturated aqueous Na 2 CO 3 solution. Extract the aqueous layer with DCM (3 x 20 mL).
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Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent degradation) to yield 1-pentyl isocyanide.
Caption: Logical transformation pathway from primary amine to isocyanide via formamide.
Analytical Validation & Self-Validating Systems
To ensure the scientific integrity of the synthesized N-pentylformamide, a robust analytical validation framework must be employed:
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Fourier-Transform Infrared Spectroscopy (FT-IR): The structural conversion from primary amine to secondary amide is confirmed by the appearance of a strong carbonyl (C=O) stretching frequency. For N-pentylformamide, this peak is characteristically observed around 1657.9 cm −1 [2]. Tracking the shift of this peak is a self-validating method to monitor the extent of intermolecular hydrogen bonding within the liquid[2].
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Nuclear Magnetic Resonance (1H NMR): The formyl proton typically appears as a distinct singlet or doublet (due to rotamers) downfield (approx. 8.0 - 8.2 ppm), which is the definitive marker of successful formylation.
References
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The Journal of Physical Chemistry C / University of Liverpool. (Correlation of Dielectric Properties with Structure and H-Bonding for Liquids). Retrieved from[Link]
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PubChem / National Institutes of Health. (CID 155641065 | C6H12NO+). Retrieved from[Link]
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Royal Society of Chemistry (RSC). (Electronic Supplementary Information: Ethanol-Mediated N-Formylation of Amines with CO2/H2 over Cobalt Catalysts). Retrieved from[Link]
- Google Patents.(US3347916A - Process for preparing N-formyl compounds using boric acid as catalyst).
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LookChem. (Cas 18971-59-0, 1-PENTYL ISOCYANIDE 97). Retrieved from[Link]
Sources
- 1. CAS:2591-79-9, N-Pentylformamide-毕得医药 [bidepharm.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. CID 155641065 | C6H12NO+ | CID 155641065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3347916A - Process for preparing nu-formyl compounds using boric acid as catalyst - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
